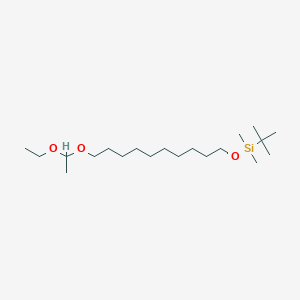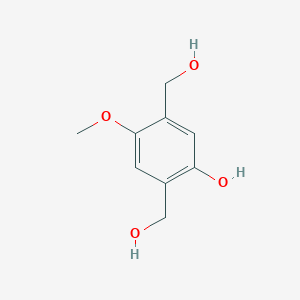![molecular formula C13H14O2 B14351187 2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 94632-73-2](/img/structure/B14351187.png)
2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethoxybicyclo[441]undeca-1,3,5,7,9-pentaene is a bicyclic compound with a unique structure that includes two methoxy groups attached to the bicyclo[441]undeca-1,3,5,7,9-pentaene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Methoxy Groups: The methoxy groups are introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different degrees of saturation.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like ethanol.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of partially or fully saturated derivatives.
Substitution: Formation of compounds with different functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene involves its interaction with molecular targets and pathways within biological systems. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The bicyclic structure provides rigidity and stability, which can enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: The parent compound without methoxy groups.
2,7-Dihydroxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A similar compound with hydroxyl groups instead of methoxy groups.
2,7-Dimethylbicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A compound with methyl groups instead of methoxy groups.
Uniqueness
2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene is unique due to the presence of methoxy groups, which can significantly influence its chemical reactivity and biological activity. The methoxy groups can enhance solubility in organic solvents and provide sites for further functionalization, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
94632-73-2 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2,7-dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C13H14O2/c1-14-12-7-3-6-11-9-10(12)5-4-8-13(11)15-2/h3-8H,9H2,1-2H3 |
Clé InChI |
CCJHTIMTDUTUEE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2CC(=CC=C1)C(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
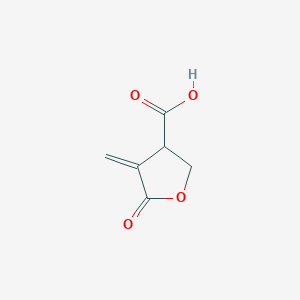
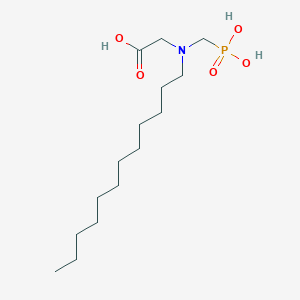
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
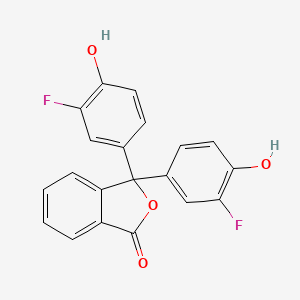
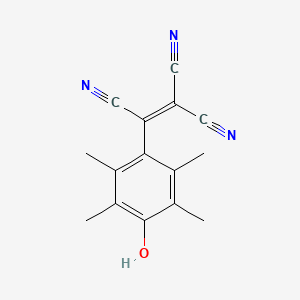
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
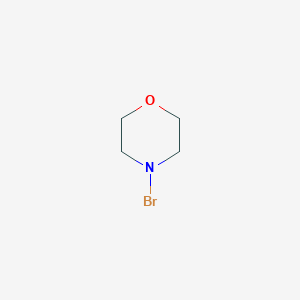
![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
